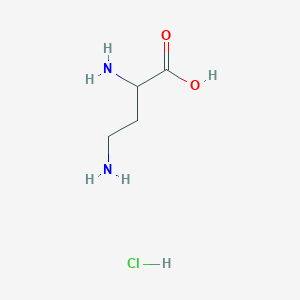

2,4-Diaminobutanoic acid hydrochloride

Descripción

General Overview and Contemporary Research Significance

2,4-Diaminobutanoic acid is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA), which has positioned it as a key subject of investigation in neuroscience. researchgate.net Research has primarily focused on its interaction with the GABA system, including its effects on GABA uptake and metabolism. researchgate.net Furthermore, certain stereoisomers of this compound have demonstrated notable biological effects, such as antitumor properties, making it a compound of interest in oncological studies. nih.govnih.gov Its presence in certain natural sources, including bacteria and plants, has also spurred research into its biosynthesis and physiological roles in these organisms. researchgate.netnih.gov

The hydrochloride salt of 2,4-diaminobutanoic acid is the most commonly utilized form in research due to its improved physicochemical properties. The addition of hydrochloric acid to form the salt increases the compound's polarity, thereby enhancing its solubility in water and other polar solvents commonly used in biological assays. This improved solubility ensures more accurate and reproducible concentration preparations for in vitro and in vivo studies. Moreover, the hydrochloride salt form can exhibit greater stability, protecting the amino acid from degradation and ensuring a longer shelf-life for research purposes.

Interactive Table: Physicochemical Properties of L-2,4-Diaminobutanoic Acid Dihydrochloride (B599025)

| Property | Value | Reference |

| CAS Number | 1883-09-6 | sigmaaldrich.com |

| Molecular Formula | C4H12Cl2N2O2 | nih.gov |

| Molecular Weight | 191.06 g/mol | sigmaaldrich.com |

| Melting Point | 197-200 °C (decomposes) | sigmaaldrich.com |

| Solubility in Water | 0.5 g/10 mL | sigmaaldrich.com |

| Optical Activity | [α]20/D +14.5±1.5°, c = 3.67% in H2O | sigmaaldrich.com |

Stereochemical Forms and Salt Derivatives in Academic Contexts

2,4-Diaminobutanoic acid exists as two stereoisomers, the L-form (S-enantiomer) and the D-form (R-enantiomer), each exhibiting distinct biological activities. The stereochemistry of the molecule is a critical factor in its interaction with biological systems, as enzymes and receptors are often highly specific for a particular enantiomer.

The L-isomer, L-2,4-diaminobutanoic acid, has been the primary focus of anticancer research. Studies have demonstrated its cytotoxic effects on various cancer cell lines. nih.govnih.gov For instance, research on a human glioma cell line and normal human fibroblasts indicated that L-2,4-diaminobutanoic acid induced a cytolytic effect. nih.gov The concentration required to reduce the cell count by 50% (LD50) after a 24-hour incubation was 20 mM for the glioma cell line and 12.5 mM for the fibroblasts. nih.gov After 48 hours, these values were 14 mM and 10 mM, respectively. nih.gov Another study on cultured hepatoma cells showed that incubation with 8 mmol/L of L-2,4-diaminobutyric acid for 8 hours caused irreversible damage to the tumor cells, with the effect being dose- and time-dependent. nih.gov

In the field of neuroscience, the stereoisomers of 2,4-diaminobutanoic acid have shown differential effects on the GABA system. Notably, S(+)-2,4-diaminobutyric acid is a significantly more potent inhibitor of sodium-dependent GABA uptake in rat brain slices than its R(-) stereoisomer, by a factor of at least 20. nih.gov However, both isomers are equipotent as inhibitors of sodium-independent GABA binding to brain cell membranes. nih.gov

The D-isomer, D-2,4-diaminobutanoic acid, is of particular interest in microbiology and the study of bacterial physiology. D-amino acids are essential components of the peptidoglycan layer of bacterial cell walls. nih.gov Research has shown that both D- and L-isomers of 2,4-diaminobutyric acid are present in the cell wall peptidoglycans of certain actinomycetes, such as species of the genera Agromyces, Clavibacter, and Rathayibacter. nih.gov The ratio of these isomers can vary between species, suggesting a role in bacterial taxonomy and physiology. nih.gov Furthermore, the biosynthesis of D-amino acids in bacteria often involves racemase enzymes that convert L-amino acids to their D-counterparts. frontiersin.org The study of these enzymes and the incorporation of D-2,4-diaminobutanoic acid into bacterial structures is an active area of research. nih.govfrontiersin.org

The use of the hydrochloride salt derivative is standard practice in academic research involving 2,4-diaminobutanoic acid. As previously mentioned, the salt form offers practical advantages in terms of solubility and stability, which are crucial for obtaining reliable and reproducible experimental results. The enhanced water solubility is particularly beneficial for in vitro studies that require the preparation of aqueous stock solutions and culture media with precise concentrations of the compound.

Interactive Table: Research Findings on 2,4-Diaminobutanoic Acid Stereoisomers

| Stereoisomer | Research Area | Finding | Concentration/Details | Reference |

| L-2,4-Diaminobutanoic acid | Cancer Research | Cytolytic effect on human glioma cells (SKMG-1). | LD50: 20 mM (24h), 14 mM (48h) | nih.gov |

| L-2,4-Diaminobutanoic acid | Cancer Research | Irreversible damage to cultured hepatoma cells. | 8 mmol/L for 8 hours | nih.gov |

| S(+)-2,4-Diaminobutanoic acid | Neuroscience | Potent inhibitor of sodium-dependent GABA uptake. | At least 20 times more potent than the R(-) isomer. | nih.gov |

| R(-)-2,4-Diaminobutanoic acid | Neuroscience | Weak inhibitor of sodium-dependent GABA uptake. | Significantly less potent than the S(+) isomer. | nih.gov |

| D- and L-2,4-Diaminobutanoic acid | Microbiology | Component of cell wall peptidoglycan in certain actinomycetes. | Present in varying ratios in genera like Clavibacter. | nih.gov |

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2,4-diaminobutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.ClH/c5-2-1-3(6)4(7)8;/h3H,1-2,5-6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPDKDOFOZVSLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65427-54-5, 6970-28-1 | |

| Record name | 2,4-Diaminobutyric acid dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65427-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC41117 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Strategies and Chemical Modification of 2,4 Diaminobutanoic Acid

Established Chemical Synthesis Routes for 2,4-Diaminobutanoic Acid

Several robust methods for the chemical synthesis of 2,4-diaminobutanoic acid have been established, each with distinct advantages and starting from different classes of organic compounds.

A notable synthetic route to 2,4-diaminobutanoic acid dihydrochloride (B599025) utilizes γ-butyrolactone derivatives. researchgate.netcdnsciencepub.com One established method begins with the commercially available 3-bromodihydrofuran-2(3H)-one (α-bromo-γ-butyrolactone). researchgate.net The synthesis involves a three-reaction sequence. The process is initiated by the condensation of 2-bromo-4-butyrolactone with one mole of potassium phthalimide, which yields a 2-phthalimidolactone intermediate. cdnsciencepub.com This intermediate undergoes ring-opening when treated with a second molecule of potassium phthalimide, forming a diphthalimido acid. The final step involves the hydrolysis of this diphthalimido acid to yield 2,4-diaminobutanoic acid dihydrochloride in excellent yield. cdnsciencepub.com

| Starting Material | Key Intermediates | Final Product | Reference |

| 2-bromo-4-butyrolactone | 2-phthalimidolactone, Diphthalimido acid | 2,4-diaminobutanoic acid dihydrochloride | cdnsciencepub.com |

Homoserine serves as a practical starting material for synthesizing derivatives of 2,4-diaminobutanoic acid. A multi-step synthesis has been developed that offers a high reaction yield and mild reaction conditions. google.com The process begins by protecting the amino and carboxyl groups of homoserine. A key step involves the introduction of a phthaloyl (pht) group via a Mitsunobu reaction. Subsequent steps include debenzylation, and the removal of the phthaloyl and Boc protecting groups to afford the final product. google.com This six-step method is advantageous as the intermediates are protected amino acid derivatives that can be used directly in other synthetic applications. google.com The biosynthesis of 2,4-diaminobutanoic acid in certain organisms, such as Lathyrus sylvestris, has also been shown to proceed from L-homoserine. acs.orgnih.gov

| Starting Material | Key Reactions/Protecting Groups | Number of Steps | Key Features | Reference |

| Homoserine | Boc protection, Mitsunobu reaction, Phthaloyl (pht) introduction, Deprotection | 6 | High yield, Mild conditions, Useful intermediates | google.com |

| Starting Material | Key Reagents/Steps | Reported Yield | Limitations | Reference |

| L-Glutamine | Cbz protection, Bis(trifluoroacetic acid) iodobenzene, Hydrogenation | ~30% | Expensive reagents, Harsh conditions, Low yield | google.com |

| Glutamic Acid | Not specified in detail | <20% | Low yield | oregonstate.edu |

The initial isolation of 2,4-diaminobutanoic acid was reported from the plant Lathyrus latifolius (sweet pea). google.com Early chemical syntheses, such as the one by Fischer, started from β-phthalimido ethylmalonic ester and resulted in the isolation of racemic 2,4-diaminobutanoic acid as a crystalline oxalate (B1200264) in low yield. oregonstate.edu

Modern isolation procedures have been refined to improve purity and efficiency. A modified procedure involves passing the acidic solution post-synthesis through a Dowex-3 ion-exchange column. This step is effective in removing mineral acids (like sulfuric acid) and any unreacted starting material, such as glutamic acid. oregonstate.edu The eluate is then concentrated to obtain the free 2,4-diaminobutanoic acid. Alternatively, excess hydrochloric acid can be added to the eluate to ensure the formation and isolation of the more stable dihydrochloride salt. oregonstate.edu

Stereoselective Synthesis Methodologies for 2,4-Diaminobutanoic Acid Enantiomers

The biological activity of 2,4-diaminobutanoic acid is often dependent on its stereochemistry. Nature has developed highly stereoselective biosynthetic pathways for producing specific enantiomers. For instance, mirror-image isomers of poly(2,4-diaminobutyric acid) are produced by different bacteria. nih.gov The biosynthesis of poly-L-Dab in Streptomyces celluloflavus and poly-D-Dab in Streptoalloteichus hindustanus share a common pathway but differ critically in stereochemical control. nih.gov

The key to this stereocontrol lies in specific enzymes. The gene cluster for poly-D-Dab biosynthesis includes a racemase gene, which is absent in the poly-L-Dab pathway. nih.gov Research has identified PddB as the first PLP-independent 2,4-diaminobutyric acid racemase, which is responsible for generating the D-enantiomer from the L-enantiomer. frontiersin.org The poly-D-Dab synthetase then selectively activates the free, diffusible D-Dab via adenylation for incorporation into the polymer. This represents a clear demonstration of stereoselective biosynthesis where the adenylation activity for a D-amino acid governs the final polymer's chirality. nih.gov For analytical purposes, the enantiomers can be precisely quantified using methods like the advanced Marfey's method, which involves derivatization with L-FDLA followed by LC-MS analysis. frontiersin.org

Advanced Derivatization and Functionalization Techniques

The presence of multiple reactive functional groups in 2,4-diaminobutanoic acid makes it a prime candidate for chemical modification. Various derivatization techniques have been applied to alter its properties or to prepare it for further reactions.

Characterization of the molecule has been achieved through the preparation of specific derivatives. For example, the dipicrate salt has been used for characterization purposes. oregonstate.edu The amino groups can be functionalized, as demonstrated by the synthesis of the disulfonamide derivative. Treating this disulfonamide with thionyl chloride or phosphorus pentachloride leads to the formation of a lactam, specifically 1-p-toluenesulfonyl-3-(p-toluenesulfonamido)-2-pyrrolidone. oregonstate.edu

Attempts have also been made to induce cyclization of the free acid. While reactions with thionyl chloride or phosphorus oxychloride resulted in resinous products without successful cyclization, the use of acetic anhydride (B1165640) yielded 1-acetyl-3-acetamido-2-pyrrolidone, albeit in a very low yield. oregonstate.edu These examples highlight the potential for selective functionalization at the nitrogen and acid groups to create novel heterocyclic structures and other complex derivatives.

| Derivative Type | Reagents Used | Resulting Product | Purpose/Observation | Reference |

| Salt Formation | Picric Acid | Dipicrate salt | Characterization | oregonstate.edu |

| N-Sulfonylation | p-Toluenesulfonyl chloride | Disulfonamide derivative | Intermediate for cyclization | oregonstate.edu |

| Lactam Formation | Thionyl chloride / PCl₅ on disulfonamide | 1-p-toluenesulfonyl-3-(p-toluenesulfonamido)-2-pyrrolidone | Successful cyclization of derivative | oregonstate.edu |

| N-Acetylation/Cyclization | Acetic anhydride | 1-acetyl-3-acetamido-2-pyrrolidone | Low yield cyclization | oregonstate.edu |

Azide (B81097) Functionalization for Bioorthogonal Ligation (e.g., Click Chemistry)

The introduction of an azide moiety onto the 2,4-diaminobutanoic acid scaffold transforms it into a valuable building block for bioorthogonal chemistry. This modification is typically achieved at the γ-amino group, yielding Nγ-azido-L-2,4-diaminobutyric acid. This derivative serves as a versatile tool for bioconjugation, allowing for the attachment of various molecules such as proteins, nucleic acids, or imaging agents through highly specific and efficient "click" reactions. chemimpex.com

The resulting Nγ-azido-DABA can be readily incorporated into peptides or other biomolecules. chemimpex.comchemimpex.com The azide group remains inert to most biological functional groups, ensuring that the subsequent ligation reaction is highly selective and occurs only with a specific reaction partner, such as an alkyne- or cyclooctyne-modified molecule. nih.gov This strategy has found broad applications in drug delivery, protein labeling, and the development of diagnostic tools. chemimpex.comchemimpex.com

One of the most prominent applications of azide-functionalized DABA is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govresearchgate.net These reactions are known for their high yields, mild reaction conditions, and exceptional specificity, making them ideal for biological applications. nih.govresearchgate.net The ability to precisely introduce modifications via click chemistry opens up avenues for creating complex, multifunctional biomolecules with tailored properties. chemimpex.com

Table 1: Applications of Nγ-Azido-2,4-diaminobutyric acid in Bioorthogonal Chemistry

| Application | Description | Key Bioorthogonal Reaction |

| Bioconjugation | Attachment of biomolecules (e.g., proteins, antibodies) to create targeted drug delivery systems or diagnostic agents. chemimpex.comchemimpex.com | CuAAC, SPAAC |

| Peptide Synthesis | Incorporation into peptides to introduce functionalities for labeling or therapeutic purposes. chemimpex.com | CuAAC, SPAAC |

| Protein Labeling | Tagging proteins for imaging and tracking within cellular environments to study biological processes. chemimpex.com | CuAAC, SPAAC |

| Drug Development | Synthesis of azide-containing compounds for targeted therapies. chemimpex.com | CuAAC, SPAAC |

Regioselective Amino Group Acetylation Strategies

Achieving regioselective acetylation of one of the two amino groups in 2,4-diaminobutanoic acid is crucial for its use in the synthesis of more complex molecules. The differential reactivity of the α- and γ-amino groups can be exploited to direct the acetylation to a specific site.

A key strategy for achieving regioselective Nγ-acetylation involves the use of metal complexes. It has been demonstrated that the complexation of a copper(II)-ion with two molecules of 2,4-diaminobutanoic acid facilitates regioselective monoacetylation at the γ-amino group. researchgate.net In this approach, the copper ion likely coordinates to the α-amino and carboxylate groups, leaving the γ-amino group more accessible for acylation. This method provides a direct route to Nγ-acetyl-L-2,4-diaminobutyric acid, a precursor in the biosynthesis of the compatible solute ectoine (B1671093).

Another approach to acetylation involves the use of acetic anhydride. However, this method can lead to the formation of a cyclized product, 1-acetyl-3-acetamido-2-pyrrolidone, particularly when the reaction is not carefully controlled. oregonstate.edu This highlights the importance of protective group strategies to achieve selective acetylation at a specific amino group without unwanted side reactions.

Orthogonal protecting groups are instrumental in directing the acetylation to either the α- or γ-amino group. jocpr.comresearchgate.net By selectively protecting one amino group, the other can be acetylated, followed by the removal of the protecting group. Common protecting groups used for amino acids include tert-butoxycarbonyl (Boc), fluorenylmethyloxycarbonyl (Fmoc), and others that can be removed under specific conditions without affecting the newly introduced acetyl group. sigmaaldrich.com

Table 2: Strategies for Regioselective Acetylation of 2,4-Diaminobutanoic Acid

| Strategy | Reagents/Conditions | Outcome |

| Copper(II)-Ion Complexation | Copper(II)-ion, Acetylating agent | Regioselective Nγ-monoacetylation. researchgate.net |

| Direct Acylation | Acetic Anhydride | Can lead to cyclized products like 1-acetyl-3-acetamido-2-pyrrolidone. oregonstate.edu |

| Orthogonal Protection | Selective protection of one amino group (e.g., with Boc or Fmoc), followed by acetylation and deprotection. jocpr.comresearchgate.netsigmaaldrich.com | Selective Nα- or Nγ-acetylation. |

Biological and Biochemical Roles of 2,4 Diaminobutanoic Acid

Involvement in Amino Acid Metabolism and Cellular Homeostasis

2,4-Diaminobutanoic acid is recognized as an alpha-amino acid, meaning the amino group is attached to the carbon atom adjacent to the carboxylate group. hmdb.ca It is considered a primary metabolite, essential for the growth, development, or reproduction of an organism. hmdb.ca In some biological systems, aspartic acid has been identified as a precursor in the biosynthesis of 2,4-diaminobutanoic acid. nih.gov

One of the notable interactions of L-2,4-diaminobutanoic acid within cellular metabolism is its effect on ammonia processing. Studies have shown that it can competitively inhibit ornithine carbamoyltransferase, a key enzyme in the urea cycle responsible for ammonia detoxification in the liver. nih.gov This inhibition can lead to a reduced rate of ammonia utilization and urea formation. nih.gov The administration of toxic doses in rats resulted in a slight increase in blood and brain ammonia concentrations and a two- to three-fold increase in brain glutamine levels, indicative of chronic ammonia toxicity. nih.gov This disruption of ammonia homeostasis is a significant aspect of its toxic effects. nih.gov

Furthermore, this amino acid analogue is transported into cells via specific systems. For instance, it has been shown to be taken up by System A, a sodium-dependent neutral amino acid transporter. hmdb.ca This transport mechanism can lead to a high intracellular accumulation of the compound. hmdb.ca

| Metabolic Process | Enzyme/Transporter Affected | Consequence of Interaction |

| Urea Synthesis | Ornithine carbamoyltransferase | Competitive inhibition, leading to reduced ammonia utilization and urea formation. nih.gov |

| Cellular Uptake | System A transporter | Transport into cells, leading to high intracellular concentrations. hmdb.ca |

**3.2. Neurobiological Interactions and Neurotransmitter System Modulation

2,4-Diaminobutanoic acid is well-documented for its significant interactions with the central nervous system, primarily through its influence on the gamma-aminobutyric acid (GABA) system.

L-2,4-diaminobutanoic acid acts as a competitive inhibitor of GABA uptake. nih.gov Studies on synaptosomal fractions from rat brains have demonstrated that it is transported by the same carrier as GABA. nih.gov The transport of DABA was competitively inhibited by GABA, and conversely, GABA transport was inhibited by the presence of DABA. nih.gov This competition for the same transport mechanism can lead to an increase in the synaptic concentration of GABA by slowing its reuptake from the synaptic cleft.

In addition to inhibiting GABA reuptake, 2,4-diaminobutanoic acid also affects GABA metabolism by inhibiting the enzyme GABA transaminase (GABA-T). wikipedia.orgmedchemexpress.com GABA-T is responsible for the degradation of GABA into glutamate. wikipedia.org By inhibiting this enzyme, 2,4-diaminobutanoic acid prevents the breakdown of GABA, leading to elevated levels of this inhibitory neurotransmitter in the brain. wikipedia.org Kinetic studies have characterized this as a non-competitive inhibition of GABA transaminase activity. medchemexpress.com The elevation of GABA levels is directly correlated with the inhibition of this enzyme. medchemexpress.com

| Interaction with GABA System | Mechanism | Resulting Effect on GABA |

| GABA Reuptake | Competitive inhibition of GABA transporters. nih.gov | Increased synaptic GABA concentration. |

| GABA Degradation | Non-competitive inhibition of GABA transaminase (GABA-T). wikipedia.orgmedchemexpress.com | Elevated intracellular GABA levels. wikipedia.org |

The modulation of the GABAergic system by 2,4-diaminobutanoic acid leads to pronounced effects on the central nervous system. As a neurotoxin, it can induce symptoms such as hyperirritability, tremors, and convulsions in rats following intraperitoneal administration. nih.gov While it has shown some anticonvulsant properties against certain agents like picrotoxin, its long-term effects can paradoxically include convulsions. wikipedia.org The neurotoxicity is also linked to liver damage, which can secondarily affect the brain. nih.gov

Microbial Biochemistry and Secondary Metabolite Pathways

2,4-Diaminobutanoic acid is a recurring structural component in a variety of secondary metabolites produced by microorganisms, particularly bacteria.

This amino acid is notably found in the structure of several lipodepsipeptide phytotoxins produced by the plant pathogenic bacterium Pseudomonas syringae. scbt.comapsnet.org These toxins are major virulence factors for the bacterium. nih.gov

Syringomycin : This lipodepsinonapeptide contains D-isomers of 2,4-diaminobutyric acid. nih.gov It is a potent antifungal agent that forms pores in plasma membranes. apsnet.org

Syringostatin and Syringotoxin : These are related lipodepsinonapeptides that also incorporate 2,4-diaminobutanoic acid into their structure. nih.govscbt.com

Syringopeptins : These are another class of lipopeptides from P. syringae that contain 2,4-diaminobutyric acid and contribute to the bacterium's virulence. scbt.comnih.gov

The biosynthesis of these complex molecules involves large multifunctional enzymes called non-ribosomal peptide synthetases. The presence of uncommon amino acids like 2,4-diaminobutanoic acid is a characteristic feature of these microbial peptides. nih.gov

| Microbial Toxin/Peptide | Producing Organism | Role of 2,4-Diaminobutanoic Acid |

| Syringomycin | Pseudomonas syringae | Structural component of the peptide ring. nih.gov |

| Syringostatin | Pseudomonas syringae | Structural component of the peptide ring. nih.govscbt.com |

| Syringotoxin | Pseudomonas syringae | Structural component of the peptide ring. nih.gov |

| Syringopeptins | Pseudomonas syringae | Structural component of the peptide moiety. scbt.comnih.gov |

Role in Microorganism-Specific Biosynthetic Processes

2,4-Diaminobutanoic acid (DAB) serves as a crucial precursor and structural component in various biosynthetic pathways unique to microorganisms. It is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids incorporated into proteins during translation, but it plays significant roles in the secondary metabolism of many bacteria.

One of the notable roles of L-2,4-diaminobutanoic acid is in the biosynthesis of the compatible solute ectoine (B1671093). Ectoine is a chemical chaperone that protects microorganisms from osmotic stress. The biosynthesis involves the acetylation of L-2,4-diaminobutanoic acid by the enzyme L-2,4-diaminobutyrate acetyltransferase (EctA), which transfers an acetyl group from acetyl-CoA to form N-γ-acetyl-L-2,4-diaminobutanoic acid. This intermediate is then cyclized by ectoine synthase (EctC) to produce ectoine lu.se. The high regiospecificity of EctA ensures the production of N-γ-ADABA, which is essential for the subsequent steps of ectoine synthesis lu.se.

In certain bacteria, such as Enterobacter aerogenes, L-2,4-diaminobutanoic acid is a direct precursor to 1,3-diaminopropane (DAP). This conversion is catalyzed by the enzyme L-2,4-diaminobutyric acid decarboxylase . The production of DAP increases when the growth medium is supplemented with L-2,4-diaminobutanoic acid, indicating its direct role in this specific metabolic pathway .

Furthermore, DAB is a constituent of various antibiotic polypeptides. For instance, it is found in gausemycin A, a compound that exhibits inhibitory activity against certain bacteria mdpi.com. The incorporation of DAB into these complex natural products highlights its importance in the microbial synthesis of bioactive compounds. The biosynthesis of the antiviral agent γ-poly-D-2,4-diaminobutyric acid in Streptoalloteichus hindustanus involves the stereoinversion of L-DAB to D-DAB by a PLP-independent racemase, PddB nih.gov. This D-isomer is then polymerized to form the final product nih.gov.

The presence and biosynthesis of 2,4-diaminobutanoic acid have been reported in various microorganisms, including cyanobacteria, Streptomyces albidoflavus, and Escherichia coli nih.govscispace.com. In some cyanobacteria, the biosynthesis of 2,4-DAB may be linked to siderophore and polyamine production nih.gov.

Investigational Cytotoxic and Antitumor Activities

2,4-Diaminobutanoic acid has been the subject of research for its potential cytotoxic and antitumor activities, with several studies demonstrating its effects on various cancer cell lines. The proposed mechanism of action is unique and distinct from conventional chemotherapeutic agents, primarily involving the overwhelming of cellular transport systems, leading to osmotic lysis nih.govnih.gov.

Mechanism of Action: The antitumor effect of L-2,4-diaminobutanoic acid is attributed to its massive and seemingly unsaturable uptake by malignant cells nih.govnih.gov. This process is energized by the sodium gradient and is not subject to normal saturation kinetics nih.gov. The continuous intracellular accumulation of DAB leads to hyperosmosis, causing the cells to swell and eventually lyse nih.govnih.gov. This effect can be inhibited by compounds that compete for the same amino acid transport system, such as N-methyl-alpha-aminoisobutyric acid nih.gov.

In Vitro Studies:

Research has shown that L-2,4-diaminobutanoic acid induces irreversible damage to various cancer cells in culture.

Malignant Glioma Cells: L-2,4-diaminobutanoic acid has demonstrated a potent cytotoxic effect against human malignant glioma cells nih.govscispace.com. A 24-hour incubation with 6 mmol/L of L-DAB was sufficient to cause irreversible injury to human malignant glioma cells, while normal human glia cells were unaffected even at concentrations up to 20 mmol/L nih.govscispace.com. In another study on the human glioma cell line SKMG-1, the LD50 (concentration required to reduce the cell count by 50%) was determined to be 20 mM after a 24-hour incubation and 14 mM after a 48-hour incubation nih.gov.

Hepatoma Cells: Cultured hepatoma cells were irreversibly damaged after an 8-hour incubation with 8 mmol/L of L-DAB lu.senih.gov. This effect was found to be both dose- and time-dependent lu.senih.gov.

Mouse Fibrosarcoma Cells: These cells were completely and irreversibly damaged following a 24-hour incubation with 10 mM L-DAB nih.gov.

Below is a table summarizing the in vitro cytotoxic effects of L-2,4-diaminobutanoic acid on different cancer cell lines.

| Cell Line | Concentration | Incubation Time | Outcome |

|---|---|---|---|

| Human Malignant Glioma | 6 mmol/L | 24 hours | Irreversible injury nih.govscispace.com |

| Human Glioma (SKMG-1) | 20 mmol/L | 24 hours | LD50 nih.gov |

| Human Glioma (SKMG-1) | 14 mmol/L | 48 hours | LD50 nih.gov |

| Rat Glioma | 16 mmol/L | 24 hours | Complete cellular destruction nih.govscispace.com |

| Hepatoma Cells | 8 mmol/L | 8 hours | Irreversible damage lu.senih.gov |

| Mouse Fibrosarcoma | 10 mmol/L | 24 hours | Complete and irreversible damage nih.gov |

In Vivo Studies:

The antitumor activity of L-2,4-diaminobutanoic acid has also been investigated in animal models.

Mouse Fibrosarcoma: In mice with transplanted fibrosarcoma, intraperitoneal injections of a 0.1 M isotonic L-DAB solution resulted in a 43.4% reduction in mean tumor weight compared to untreated mice nih.gov. The mean tumor weight in treated animals was 1.16 g, while in the control group it was 2.05 g nih.gov.

Hepatoma in Rats: In a study involving rats with inoculated hepatoma, continuous infusion of DAB directly into the tumor via a catheter demonstrated a significant antitumor effect nih.gov.

While these findings are promising, the in vivo studies also highlighted dose-limiting side effects, including weight loss and neurological symptoms in mice, which may restrict its use as a standalone therapeutic agent nih.gov. However, due to its unique mechanism of action, it has been suggested that L-2,4-diaminobutanoic acid could be a candidate for combination therapy with other cytostatic drugs to achieve synergistic effects nih.govnih.gov.

Applications in Advanced Biomedical Research and Pharmaceutical Development

Building Block for Complex Peptide and Protein Architectures

The incorporation of non-natural amino acids like DAB into peptides is a key strategy for creating novel molecular architectures with tailored properties. This approach is fundamental in peptidomimetic design, which aims to develop peptide-based molecules with improved stability, receptor affinity, and pharmacokinetic profiles.

2,4-Diaminobutanoic acid is utilized as a critical building block in the solid-phase synthesis of peptides to investigate structure-activity relationships (SAR). SAR studies are essential for understanding how the chemical structure of a molecule relates to its biological activity, which guides the optimization of lead compounds in drug discovery.

By substituting proteinogenic amino acids with DAB, researchers can probe the conformational requirements and key chemical interactions necessary for a peptide's function. The additional amino group can introduce new hydrogen bonding opportunities, alter charge distribution, and act as a point for cyclization, which constrains the peptide into a specific bioactive conformation. A notable example is in the development of selective receptor antagonists. For instance, a high-affinity peptide antagonist for the Bradykinin B2 receptor, MEN11270, incorporates diaminobutyric acid to create a cyclic structure at the C-terminus. nih.gov This modification helps mimic the β-turn secondary structure believed to be important for receptor binding, leading to a compound with an improved pharmacokinetic profile and high selectivity. nih.gov

| Peptide Analog | Modification | Target Receptor | Purpose of Incorporation |

| MEN11270 | Incorporation of Dab to form a C-terminal cyclic structure | Bradykinin B2 | To mimic a β-turn conformation, enhancing receptor affinity and stability. nih.gov |

Understanding protein-protein interactions is fundamental to deciphering cellular signaling pathways and disease mechanisms. Peptides containing DAB can be chemically modified to serve as molecular tools for these analyses. The gamma-amino group of DAB provides a unique, selectively addressable site for attaching probes such as fluorophores, biotin, or cross-linking agents without interfering with the N-terminal or C-terminal chemistry of the peptide backbone.

These modified peptides can be used in various assays (e.g., fluorescence resonance energy transfer, pull-down assays) to map binding interfaces, quantify interaction affinities, and identify binding partners. By engineering a reactive handle at a specific position within a peptide sequence, DAB facilitates detailed investigations into the molecular basis of protein complex assembly and function.

Reagent in Bioconjugation and Molecular Labeling Techniques

Bioconjugation is the chemical process of covalently linking molecules, at least one of which is a biomolecule, to create novel constructs with combined functionalities. thermofisher.comsigmaaldrich.com 2,4-Diaminobutanoic acid hydrochloride is a valuable reagent in this field due to its two primary amine groups, which are common targets for conjugation reactions. thermofisher.com

The primary amines (the α-amine at the N-terminus and the ε-amine in the side chain of lysine) are frequently used for labeling because they are typically located on the protein surface and are accessible for conjugation. thermofisher.com DAB provides an additional gamma-amino group that can be used for site-specific labeling. This is particularly useful when the N-terminus or lysine (B10760008) residues are critical for the biomolecule's activity and must remain unmodified. Common bioconjugation chemistries, such as reactions with N-hydroxysuccinimide (NHS) esters, can be employed to attach a wide range of labels or molecules, including:

Fluorescent Dyes: For tracking and imaging in cellular and molecular biology.

Biotin: For detection and purification via streptavidin-biotin interactions.

Therapeutic Agents: To create targeted drug delivery systems, such as antibody-drug conjugates (ADCs). sigmaaldrich.com

The ability to use DAB for selective modification enhances the precision of bioconjugation, allowing for the creation of well-defined and functional biomolecular constructs. numberanalytics.com

Strategic Compound in Rational Drug Design and Therapeutic Agent Development

The unique structural and chemical properties of 2,4-diaminobutanoic acid make it a valuable scaffold and precursor in the design and synthesis of new therapeutic agents.

2,4-Diaminobutanoic acid has been identified as an inhibitor of specific enzymes. A primary example is its action on γ-aminobutyric acid transaminase (GABA-T). GABA-T is the enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. wikipedia.org By acting as a non-competitive inhibitor of GABA-T, DAB prevents the breakdown of GABA, leading to elevated levels of this neurotransmitter in the brain. wikipedia.orgnih.gov This mechanism of action has been investigated for its potential in modulating neuronal activity. wikipedia.orgnih.gov Kinetic studies have shown that L-DAB is a more effective inhibitor of GABA transaminase in vivo than in vitro, and this inhibition is directly correlated with the rise in GABA levels. medchemexpress.com

| Enzyme/Receptor | Role of 2,4-Diaminobutanoic Acid | Biological Outcome |

| GABA Transaminase (GABA-T) | Non-competitive inhibitor | Prevents GABA degradation, leading to increased GABA levels. wikipedia.orgnih.gov |

| Bradykinin B2 Receptor | Component of a synthetic peptide antagonist (MEN11270) | Blocks receptor activation, providing a basis for therapeutic intervention. nih.gov |

In nature, L-2,4-diaminobutyric acid serves as a crucial intermediate in the biosynthesis of ectoine (B1671093), a compatible solute. Compatible solutes are small organic molecules that accumulate in the cytoplasm of microorganisms to protect them from extreme osmotic stress. Ectoine is widely used in cosmetics and medical applications for its cell-protecting and moisturizing properties.

The biosynthesis of ectoine from the precursor L-aspartate-β-semialdehyde involves a conserved three-step enzymatic pathway where L-2,4-diaminobutyric acid is the first stable intermediate. frontiersin.orgnih.govresearchgate.net

Step 1 (EctB): L-aspartate-β-semialdehyde is converted to L-2,4-diaminobutyric acid (DAB) by the enzyme L-2,4-diaminobutyrate transaminase (EctB). frontiersin.orgsxrebecca.com

Step 2 (EctA): The gamma-amino group of DAB is acetylated by L-2,4-diaminobutyrate acetyltransferase (EctA) to form N-γ-acetyl-L-2,4-diaminobutyric acid. researchgate.net

Step 3 (EctC): Finally, ectoine synthase (EctC) catalyzes an intramolecular condensation (cyclization) of the acetylated intermediate to produce ectoine. researchgate.netresearchgate.net

Understanding this biosynthetic pathway is essential for the biotechnological production of ectoine, where metabolic engineering strategies can be used to optimize the yield from microbial fermentation. nih.gov

Exploration in Targeted Drug Delivery Systems

The quest for therapeutic agents that can be delivered specifically to diseased cells, thereby minimizing off-target effects, is a cornerstone of modern pharmaceutical research. 2,4-Diaminobutanoic acid (DABA), in its hydrochloride form for enhanced solubility, presents as a promising component in the design of such targeted systems. Its bifunctional nature, possessing both amino and carboxyl groups, allows for its versatile integration into various drug delivery platforms.

One area of exploration involves the use of diaminobutanoic acid dendrons as carriers for antisense peptide nucleic acids (PNAs). These dendron-PNA conjugates have demonstrated the ability to deliver their genetic payload to Gram-negative bacteria, showcasing a targeted antimicrobial approach. nih.gov This highlights the potential of DABA-based structures to act as scaffolds for the targeted delivery of therapeutic molecules.

While direct research specifically detailing the incorporation of this compound into nanoparticle or liposome (B1194612) formulations for targeted drug delivery is not extensively documented in publicly available literature, its chemical properties make it a suitable candidate for surface functionalization of these carriers. The amino groups can be used to attach targeting ligands, such as antibodies or peptides, that recognize specific receptors on cancer cells, for instance. This active targeting strategy could enhance the accumulation of drug-loaded nanoparticles or liposomes at the tumor site, thereby improving therapeutic efficacy and reducing systemic toxicity.

Table 1: Potential Roles of this compound in Targeted Drug Delivery Systems

| Delivery System | Potential Application of this compound | Mechanism of Action |

| Nanoparticles | Surface functionalization with targeting moieties. | The amino groups can be chemically modified to attach ligands that bind to specific cell surface receptors, directing the nanoparticle to the target tissue. |

| Liposomes | Component of the liposomal surface for ligand attachment. | Similar to nanoparticles, it can be integrated into the liposome's lipid bilayer to present targeting molecules on the surface. |

| Dendrimers | Building block for the dendrimer scaffold. | Its branching capabilities can be utilized to construct dendrimers that can encapsulate or be conjugated with therapeutic agents. |

Utility in Neuroscience Research for Neuroactive Compound Identification

2,4-Diaminobutanoic acid has been a subject of interest in neuroscience due to its neuroactive properties. It is known to act as an inhibitor of GABA transaminase, an enzyme responsible for the degradation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting this enzyme, 2,4-diaminobutanoic acid can lead to an increase in GABA levels in the brain, a mechanism that is relevant in the context of neurological disorders characterized by GABAergic dysfunction.

Beyond its direct neuroactivity, 2,4-diaminobutanoic acid serves as a valuable scaffold for the discovery and development of new neuroactive compounds. Its core structure can be chemically modified to generate libraries of related molecules that can then be screened for their effects on various neurological targets.

A notable example of this application is the use of N-Boc-L-2,4-diaminobutyric acid tert-butyl ester hydrochloride as a starting material to synthesize a series of 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids. semanticscholar.org These novel compounds were identified as potent inhibitors of the ASCT2-mediated glutamine transport. semanticscholar.org The Alanine, Serine, Cysteine Transporter 2 (ASCT2) is a significant transporter of glutamine in the brain and is implicated in various neurological conditions. The discovery of these inhibitors, using a 2,4-diaminobutanoic acid scaffold, demonstrates the utility of this compound in identifying new molecules with the potential to modulate CNS targets. semanticscholar.org

Table 2: Research Findings on the Utility of 2,4-Diaminobutanoic Acid in Neuroscience

| Research Area | Key Finding | Significance |

| Neurotransmitter Modulation | Acts as an inhibitor of GABA transaminase. | Potential to increase GABA levels, relevant for studying and potentially treating neurological disorders. |

| Neuroactive Compound Scaffold | Used as a foundational structure to synthesize novel inhibitors of the ASCT2 glutamine transporter. semanticscholar.org | Demonstrates its value as a chemical scaffold for discovering new drugs targeting the central nervous system. semanticscholar.org |

| Neurotoxicity Studies | High doses have been shown to induce neurotoxic effects. | Important for understanding the safety profile and dose-dependent effects in preclinical studies. |

Contributions to Antibody Modification and Enhancements in Immunological Research

The field of immunology has been revolutionized by the development of monoclonal antibodies and their derivatives for therapeutic and diagnostic purposes. The modification of these antibodies to enhance their properties or to conjugate them with other molecules, such as cytotoxic drugs in antibody-drug conjugates (ADCs), is a key area of research.

While direct and specific examples of this compound being used as a linker or for the direct modification of antibodies are not prevalent in the reviewed literature, its chemical structure suggests its potential utility in this context. As an unnatural amino acid, it can be incorporated into peptide linkers used in ADCs. biosyn.comcreative-biolabs.com These peptide linkers are designed to be stable in circulation but are cleaved by specific enzymes present in the target tumor cells, thereby releasing the cytotoxic payload. The unique four-carbon backbone and the presence of two amino groups in 2,4-diaminobutanoic acid could offer specific advantages in terms of linker stability, solubility, and cleavage kinetics.

Table 3: Potential Applications of 2,4-Diaminobutanoic Acid in Immunological Research

| Application Area | Potential Role of 2,4-Diaminobutanoic Acid | Rationale |

| Antibody-Drug Conjugates (ADCs) | Component of the peptide linker. | Its structure could influence the linker's stability and cleavage properties, which are critical for the efficacy and safety of ADCs. |

| Peptide Synthesis for Antibody Modification | Building block for synthetic peptides. | Can be used to create novel peptides for studying antibody-antigen interactions or for modifying antibody functions. |

| Enhancement of Immunogenicity | Part of a peptide antigen. | Could be incorporated into synthetic peptides used to raise antibodies with specific recognition properties. |

Advanced Analytical Methodologies for 2,4 Diaminobutanoic Acid Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Techniques

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the foremost analytical platform for the analysis of 2,4-DAB. This is largely due to its high sensitivity, specificity, and adaptability for complex sample matrices.

Ultra-High-Performance Liquid Chromatography (UHPLC) Coupling for Enhanced Separation

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering superior separation efficiency, which is critical for the analysis of amino acids like 2,4-DAB. By utilizing columns packed with sub-2 µm particles, UHPLC systems generate much higher peak capacities and resolution, allowing for the effective separation of 2,4-DAB from its structural isomers and other closely related compounds that may be present in biological samples.

The key advantages of coupling UHPLC with mass spectrometry for 2,4-DAB analysis include:

Improved Resolution: Enhanced separation of isomers, such as β-N-methylamino-L-alanine (BMAA), N-(2-aminoethyl)glycine (AEG), and 2,4-DAB, which is crucial for accurate identification and quantification. researchgate.net

Increased Sensitivity: Sharper, narrower peaks lead to a better signal-to-noise ratio, thereby lowering the limits of detection. nih.gov

Faster Analysis Times: The high-pressure capabilities of UHPLC systems allow for higher flow rates and shorter gradient times, significantly reducing the time per sample and increasing throughput. nih.gov

Researchers have successfully developed UHPLC-MS methods to quantify underivatized free amino acids in various fermented beverages, demonstrating the power of this technique to resolve complex mixtures in short analytical run times. nih.gov This approach minimizes sample handling and avoids potential biases introduced by derivatization.

Triple Quadrupole Tandem Mass Spectrometry (LC-MS/MS) for Sensitive Quantification

For quantitative analysis, the triple quadrupole (QqQ) mass spectrometer is the instrument of choice due to its exceptional sensitivity and specificity, particularly when operated in Multiple Reaction Monitoring (MRM) mode. selectscience.net In MRM, the first quadrupole (Q1) is set to isolate the precursor ion (the protonated molecule of 2,4-DAB or its derivative), which is then fragmented in the second quadrupole (Q2, the collision cell). The third quadrupole (Q3) is then set to monitor for a specific, characteristic fragment ion. This dual mass filtering process drastically reduces background noise and minimizes matrix interference, making it the gold standard for targeted quantification in complex matrices. selectscience.netnih.gov

The high specificity of MRM ensures that the signal is genuinely from the analyte of interest, providing robust and reliable quantification. selectscience.net The superior sensitivity and reproducibility of QqQ systems make them indispensable for applications requiring trace-level quantification. selectscience.net

| Instrument Type | MS Level | Precursor m/z | Product Ion m/z (Relative Intensity %) |

|---|---|---|---|

| Quattro_QQQ | MS2 | 119.0 (M+H)+ | 101.0 (100), 73.0 (42.92), 102.0 (34.47), 44.0 (18.36) |

| Quattro_QQQ | MS2 | - | 56.0 (100), 44.0 (55.29), 74.0 (16.69), 57.0 (12.93) |

Data sourced from PubChem CID 470. portlab.ru

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique that has been qualified for the analysis of amino acids. researchgate.net Due to the low volatility of amino acids like 2,4-DAB, a chemical derivatization step is required to convert them into more volatile and thermally stable compounds suitable for GC analysis. researchgate.net This process typically involves the esterification of the carboxyl group and the acylation of the amino groups.

Common derivatization strategies for GC-MS analysis of amino acids include the use of alkyl chloroformates (e.g., ethyl or propyl chloroformate) followed by extraction and injection into the GC-MS system. nih.govnih.govresearchgate.netspringernature.comcore.ac.ukspringernature.comnih.govcore.ac.ukresearchgate.netresearchgate.net The separated derivatives are then detected by the mass spectrometer, which provides mass spectra that can be used for identification by comparison to spectral libraries. Public databases like the Human Metabolome Database (HMDB) contain experimental GC-MS spectra for 2,4-diaminobutanoic acid, which can serve as a reference. portlab.ru

Derivatization Chemistry for Improved Detection and Resolution

Pre-column derivatization is a common strategy in both LC-MS and GC-MS to enhance the analytical characteristics of amino acids. The primary goals are to improve chromatographic retention and separation on reversed-phase columns, increase ionization efficiency for mass spectrometry, and/or add a fluorescent or UV-active tag for optical detection. researchgate.net

Pre-column Derivatization Reagents

Several reagents are commonly employed for the derivatization of the primary and secondary amino groups present in 2,4-DAB.

6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC): This reagent reacts rapidly with primary and secondary amines to form highly stable, fluorescent derivatives. nih.govmedchemexpress.com The AQC tag adds a hydrophobic moiety, which significantly improves retention on reversed-phase columns. The resulting derivatives are also readily ionized by electrospray, making this method highly compatible with LC-MS/MS. nih.gov A key advantage of AQC is the stability of its derivatives, which can last for several days, and the minimal interference from reagent-related by-products. cerealsgrains.org

9-fluorenylmethyl chloroformate (FMOC): FMOC-Cl is another widely used reagent that reacts with primary and secondary amines to produce stable and highly fluorescent derivatives. scielo.brresearchgate.net This derivatization allows for sensitive fluorescence detection and enhances reversed-phase chromatographic separation. nih.gov The reaction is typically carried out in a basic buffer. scielo.br

Ethyl/Propyl Chloroformate (ECF/PCF): These are versatile derivatizing agents used frequently for GC-MS analysis. researchgate.net They react with both the amino and carboxylic acid groups of amino acids in an aqueous medium, which simplifies sample preparation. nih.govcore.ac.uknih.gov The resulting N-alkoxycarbonyl amino acid esters are volatile and suitable for GC separation. researchgate.netspringernature.com

Dansyl Chloride: 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or Dansyl Chloride, reacts with primary and secondary amino groups under alkaline conditions to form stable, fluorescent sulfonamide adducts. nih.govscribd.comresearchgate.net This method is robust, boosts the signal in positive mode electrospray ionization, and allows for the retention of all derivatized amino acids on a single reversed-phase column. nih.gov

| Reagent | Abbreviation | Target Functional Group(s) | Typical Analytical Platform | Key Advantages |

|---|---|---|---|---|

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Primary & Secondary Amines | LC-MS, HPLC-Fluorescence | Forms highly stable and fluorescent derivatives; minimal by-product interference. nih.govcerealsgrains.org |

| 9-fluorenylmethyl chloroformate | FMOC-Cl | Primary & Secondary Amines | LC-MS, HPLC-Fluorescence | Produces stable, highly fluorescent derivatives; widely used. scielo.brresearchgate.net |

| Ethyl/Propyl Chloroformate | ECF/PCF | Amines, Carboxylic Acids | GC-MS | Reacts in aqueous media; derivatizes multiple functional groups simultaneously. nih.govcore.ac.uknih.gov |

| Dansyl Chloride | DNS-Cl | Primary & Secondary Amines, Phenols | LC-MS, HPLC-Fluorescence | Robust reaction; forms stable, fluorescent derivatives that ionize well. nih.govscribd.com |

| EZ:Faast™ Kit | - | Amines, Carboxylic Acids | GC-MS, LC-MS | Fast, all-in-one kit format; simplifies sample preparation and derivatization. selectscience.netportlab.ruamxpress.com |

Optimized Sample Preparation and Extraction Protocols for Complex Biological Matrices

The successful analysis of 2,4-DAB from biological matrices such as plasma, urine, or tissue homogenates is critically dependent on the sample preparation and extraction protocol. The primary goal is to isolate the analyte of interest from interfering substances like proteins, lipids, salts, and other small molecules that can cause matrix effects, such as ion suppression in mass spectrometry.

Commonly used sample preparation techniques include:

Protein Precipitation (PPT): This is often the first step for plasma or serum samples. It involves adding a solvent like acetonitrile or methanol to denature and precipitate proteins, which are then removed by centrifugation.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. It can be effective for removing highly polar or non-polar interferences.

Solid-Phase Extraction (SPE): SPE is a highly versatile and effective technique for sample cleanup and concentration. It uses a solid sorbent to selectively retain either the analyte or the interferences. For amino acids, ion-exchange SPE cartridges are often used to capture the charged molecules while allowing neutral and oppositely charged compounds to be washed away.

The optimization of these protocols is essential for achieving reliable and reproducible results. For example, a study on DNA extraction from dried blood spots compared multiple methods to identify the most efficient and cost-effective protocol, highlighting the importance of procedural validation. nih.gov An optimized Chelex boiling method with a specific elution volume was identified as superior, demonstrating that careful optimization of each step—from sample volume to elution conditions—is key to maximizing analyte recovery and assay performance. nih.gov

Trichloroacetic Acid (TCA) Protein Precipitation and Acid Hydrolysis

Trichloroacetic acid (TCA) precipitation is a widely employed method for the removal of proteins from biological samples prior to the analysis of small molecules like amino acids. nih.gov This technique is essential because proteins can interfere with chromatographic analysis and damage analytical columns. The mechanism of TCA-induced protein precipitation involves the reversible association of partially structured protein intermediates. nih.govnih.gov

The general procedure for TCA protein precipitation involves the following steps:

Addition of a specific concentration of TCA solution to the protein-containing sample.

Incubation on ice to facilitate the precipitation of proteins.

Centrifugation to pellet the precipitated proteins.

Collection of the supernatant containing the deproteinized sample, which includes 2,4-Diaminobutanoic acid.

The protein pellet can be washed with a cold organic solvent like acetone to remove any remaining TCA. caltech.edu

Following protein precipitation, acid hydrolysis is often necessary to release 2,4-Diaminobutanoic acid from any peptide bonds or other conjugated forms. This is typically achieved by heating the sample in a strong acid, such as 6 M hydrochloric acid (HCl), at elevated temperatures for an extended period. This process breaks down peptides and proteins into their constituent amino acids.

Table 1: Typical Protocol for TCA Protein Precipitation

| Step | Procedure | Purpose |

|---|---|---|

| 1. Sample Preparation | Homogenize tissue or cell samples in a suitable buffer. | To create a uniform sample for efficient protein precipitation. |

| 2. Precipitation | Add an equal volume of 10-20% TCA to the sample. | To denature and precipitate proteins. |

| 3. Incubation | Incubate the mixture on ice for 15-30 minutes. | To allow for complete protein precipitation. |

| 4. Centrifugation | Centrifuge at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C. | To separate the precipitated protein pellet from the supernatant. |

| 5. Supernatant Collection | Carefully collect the supernatant, which contains the analyte of interest. | To isolate the deproteinized sample for further analysis. |

| 6. Washing (Optional) | Wash the pellet with cold acetone. | To remove residual TCA that might interfere with downstream analysis. |

Solid-Phase Extraction (SPE) for Purification

Solid-Phase Extraction (SPE) is a versatile and widely used sample preparation technique for the purification and concentration of analytes from complex matrices. phenomenex.comthermofisher.comsigmaaldrich.com It operates on the same principles as chromatography, utilizing a solid sorbent to selectively retain the analyte or interfering compounds. For a polar compound like 2,4-Diaminobutanoic acid, which is soluble in water, a reversed-phase or ion-exchange SPE strategy is often employed. sigmaaldrich.com

In a typical reversed-phase SPE protocol for an aqueous sample, the following steps are involved:

Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by equilibration with an aqueous solution (e.g., water or a buffer). youtube.com This prepares the sorbent for sample loading.

Loading: The sample containing 2,4-Diaminobutanoic acid is passed through the SPE cartridge. The analyte and other components will interact with the sorbent based on their polarity.

Washing: A specific solvent is used to wash away weakly bound interfering compounds from the sorbent, while the analyte of interest remains retained.

Elution: A stronger solvent is used to disrupt the interaction between 2,4-Diaminobutanoic acid and the sorbent, allowing it to be collected in a concentrated and purified form.

Ion-exchange SPE can also be utilized for charged molecules like 2,4-Diaminobutanoic acid. sigmaaldrich.com Cation-exchange SPE would be suitable for retaining the positively charged amino groups of the molecule.

Considerations for Matrix Effects in Analytical Validation

The matrix effect is a significant challenge in bioanalytical methods, particularly those employing mass spectrometry. bataviabiosciences.com It refers to the alteration of the analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix. chromatographyonline.com This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of the analyte. e-b-f.eunih.gov

During the validation of an analytical method for 2,4-Diaminobutanoic acid, it is crucial to evaluate the matrix effect. This is typically done by comparing the response of the analyte in a pure solvent to its response in a sample matrix from which the analyte has been removed. The use of an isotopically labeled internal standard that co-elutes with the analyte can help to compensate for matrix effects.

Table 2: Approaches to Mitigate Matrix Effects

| Approach | Description |

|---|---|

| Sample Dilution | Diluting the sample can reduce the concentration of interfering matrix components. chromatographyonline.com |

| Improved Sample Cleanup | Utilizing more effective sample preparation techniques like SPE can remove a larger portion of the matrix components. |

| Matrix-Matched Calibrants | Preparing calibration standards in a blank matrix that is similar to the sample can help to compensate for consistent matrix effects. chromatographyonline.com |

| Use of Internal Standards | An ideal internal standard will experience the same matrix effects as the analyte, allowing for accurate correction. |

Methodologies for Differentiation and Quantification from Related Isomers (e.g., BMAA, AEG)

A significant analytical challenge in the study of 2,4-Diaminobutanoic acid is its differentiation from its structural isomers, particularly β-N-methylamino-L-alanine (BMAA) and N-(2-aminoethyl)-glycine (AEG). researchgate.net These compounds can have similar physicochemical properties, making their separation and individual quantification difficult.

Several advanced analytical techniques have been developed to address this challenge. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose. researchgate.net By carefully optimizing the chromatographic conditions, it is possible to achieve baseline separation of these isomers. The use of tandem mass spectrometry provides an additional layer of specificity, as the fragmentation patterns of the isomers can be used for their unambiguous identification and quantification.

Derivatization of the amino acids prior to analysis can also enhance their separation and detection. For instance, derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) has been shown to improve the sensitivity of detection for BMAA and its isomers. researchgate.net

Complementary Chromatographic and Spectroscopic Techniques

In addition to LC-MS/MS, a variety of other chromatographic and spectroscopic techniques can be employed in the analysis of 2,4-Diaminobutanoic acid.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD): This technique involves the derivatization of the amino acid with a fluorescent tag, followed by separation using HPLC and detection with a fluorescence detector. While HPLC-FLD can offer high sensitivity, it may have lower selectivity compared to mass spectrometry, which can be a concern when analyzing complex samples containing isomers. plos.orgnih.gov

Ultra-High-Performance Liquid Chromatography with UV Detection (UHPLC-UV): UHPLC offers faster analysis times and higher resolution compared to traditional HPLC. thermofisher.com For UV detection, the amino acid may need to be derivatized to introduce a chromophore that absorbs UV light.

Paper Chromatography: This is a planar chromatographic technique where a solvent moves up a paper strip by capillary action, separating the components of a mixture based on their differential partitioning between the stationary phase (the paper) and the mobile phase (the solvent). While less common now for quantitative analysis, it can be a useful qualitative tool for separating amino acids.

Paper Electrophoresis: This technique separates molecules based on their charge-to-mass ratio in an electric field. columbia.edu A sample is applied to a paper strip saturated with a buffer, and an electric field is applied. Charged molecules will migrate towards the electrode with the opposite charge. researchgate.net This can be particularly useful for separating amino acids based on their isoelectric points.

Table 3: Comparison of Analytical Techniques for 2,4-Diaminobutanoic Acid Analysis

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| HPLC-FD | Chromatographic separation followed by fluorescence detection of derivatized analytes. | High sensitivity. | Requires derivatization; lower selectivity than MS. plos.orgnih.gov |

| UHPLC-UV | High-resolution chromatographic separation with UV detection. | Fast analysis times; high resolution. | May require derivatization for detection. thermofisher.com |

| Paper Chromatography | Separation based on differential partitioning between stationary and mobile phases on paper. | Simple; inexpensive. | Lower resolution and sensitivity; primarily qualitative. |

| Paper Electrophoresis | Separation based on the migration of charged molecules in an electric field on a paper support. | Effective for separating charged molecules; simple setup. columbia.eduslideshare.net | Lower resolution; less suitable for quantification. |

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 2,4-diaminobutanoic acid hydrochloride, and how can reaction conditions be optimized for high yield?

- Methodological Answer : Two primary routes include (1) using 3-amino-pyrrol-2-one as a precursor under acidic hydrolysis and (2) condensation of methylamine with fumaric acid derivatives. Optimization involves adjusting pH (e.g., acidic conditions for hydrolysis), temperature control (50–80°C), and catalysts like EDDS lyase for stereoselective synthesis. Purification via recrystallization or ion-exchange chromatography ensures high purity. Monitoring reaction progress with HPLC or TLC is critical . For biocatalytic approaches, enzyme activity (e.g., EDDS lyase) must be standardized, and co-factors (e.g., NADH) replenished to maintain efficiency .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and functional groups.

- HPLC with UV detection (λ = 210–220 nm) for purity assessment.

- Mass spectrometry (MS) for molecular weight validation (theoretical m/z: 169.61 for C₅H₁₂ClNO₃).

- Ion chromatography to quantify chloride content.

Cross-referencing with dissociation constants (pKa₁ = 1.85, pKa₂ = 8.24, pKa₃ = 10.44) ensures consistency in protonation states during analysis .

Q. How should this compound be stored to maintain stability, and what are key degradation indicators?

- Methodological Answer : Store at 2–8°C in airtight, desiccated containers to prevent hygroscopic degradation. Avoid exposure to light, which can cause decarboxylation. Monitor for:

- Color changes (yellowing indicates oxidation).

- pH shifts in solution (unexpected changes suggest hydrolysis).

- HPLC peak broadening , signaling decomposition .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer : Critical properties include:

- Dissociation constants : pKa₁ (α-amine) = 1.85, pKa₂ (γ-amine) = 8.24, pKa₃ (carboxylic acid) = 10.44. These guide buffer selection (e.g., phosphate buffers at pH 7–8 for amine stability) .

- Solubility : Highly soluble in water (>100 mg/mL) but poorly in organic solvents.

- Thermal stability : Decomposes above 200°C, requiring low-temperature handling in thermal analyses .

Advanced Research Questions

Q. How can this compound be utilized in structural biology studies, such as cryo-EM or X-ray crystallography?

- Methodological Answer : As an inhibitory analog in enzyme-substrate complexes (e.g., oligosaccharyltransferase studies), replace natural residues (e.g., asparagine) with 2,4-diaminobutanoic acid to block glycosylation. For cryo-EM:

- Incubate purified enzymes with the compound (137 μM IC₅₀) before grid freezing.

- Validate binding via mutagenesis or competitive assays .

Q. What strategies ensure data reliability in exposure or stability studies involving this compound?

- Methodological Answer :

- Contamination control : Use glassware rinsed with ultrapure water (≥18 MΩ·cm) and avoid plasticizers.

- Stability validation : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and compare with fresh samples via HPLC.

- Matrix adjustment in biomonitoring : Report both creatinine-adjusted and unadjusted urinary concentrations to account for dilution variability .

Q. How can researchers resolve contradictions in dissociation constant data or synthesis yields reported for this compound?

- Methodological Answer :

- Reproduce conditions : Ensure identical pH, ionic strength, and temperature (e.g., 25°C for pKa measurements).

- Standardize analytical methods : Use potentiometric titration with a calibrated pH meter for pKa validation.

- Troubleshoot synthesis : Vary catalyst loading (e.g., 0.05–0.2 mol% EDDS lyase) or reaction time (8–24 hrs) to optimize yields .

Q. What role does this compound play in biocatalytic asymmetric synthesis, and how can reaction efficiency be enhanced?

- Methodological Answer : As a chiral building block, it participates in one-pot enzymatic reactions (e.g., with fumaric acid and bromoacetic acid). Enhance efficiency by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.